6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a derivative of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core structure, which is structurally analogous to saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide; CAS 81-07-2) . The trifluoromethyl (-CF₃) group at the 6-position imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This modification is strategically valuable in medicinal chemistry for optimizing drug-like properties, such as bioavailability and target binding affinity .
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)4-1-2-5-6(3-4)16(14,15)12-7(5)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMGDRQXXWGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the introduction of a trifluoromethyl group into the benzoisothiazolone framework. One common method includes the reaction of benzoisothiazolone with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the potential of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide as a promising candidate in the fight against Mycobacterium tuberculosis. Research indicates that compounds within the benzothiazole family exhibit significant antimycobacterial properties. For instance, derivatives of this compound have shown efficacy against drug-resistant strains of tuberculosis, making them valuable in developing new treatments for this persistent disease .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways crucial for bacterial survival. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioactivity .
Agrochemical Applications
Pesticide Development
The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its structural characteristics allow it to act effectively against various agricultural pests and pathogens. The incorporation of the trifluoromethyl group is known to enhance the biological activity of pesticides by increasing their potency and selectivity toward target organisms while minimizing environmental impact .
Case Study: Efficacy Against Fungal Pathogens
In a controlled study, formulations containing this compound demonstrated superior efficacy against common fungal pathogens affecting crops. The results indicated a significant reduction in fungal biomass compared to untreated controls, showcasing its potential as an effective fungicide .
Materials Science
Polymer Additives
The compound has also been investigated as an additive in polymer formulations. Its unique chemical structure provides enhanced thermal stability and resistance to degradation when incorporated into polymer matrices. This property is particularly beneficial for applications requiring durable materials with extended lifespans .
Summary Table of Applications
| Field | Application | Remarks |
|---|---|---|
| Medicinal Chemistry | Antimycobacterial Agent | Effective against Mycobacterium tuberculosis |
| Agrochemicals | Pesticide/Fungicide Development | Enhanced efficacy against agricultural pests and pathogens |
| Materials Science | Polymer Additive | Improves thermal stability and durability |
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Derivatives
Halogenation at the 6-position is a common structural variation. Key examples include:
- Key Differences :
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to halogens like Br or Cl. This impacts reactivity in electrophilic substitutions .
- Synthetic Utility : Bromine in 6-bromo derivatives enables Suzuki-Miyaura cross-coupling for functionalization, whereas -CF₃ is typically introduced via directed metallation or trifluoromethylation reagents .
Amino-Substituted Derivatives
Amino groups at the 5- or 6-position alter solubility and biological interactions:
- Comparison with Trifluoromethyl Analog: The -NH₂ group introduces basicity and hydrogen-bonding capacity, contrasting with the non-polar -CF₃ group. This makes amino derivatives more suitable for targeting polar enzyme active sites .
Alkyl/Aryl Side Chain Derivatives
- Comparison with Trifluoromethyl Analog :
Heterocyclic and Fused Derivatives
Structural hybridization expands applications:
- Comparison with Trifluoromethyl Analog :
- Fused systems offer π-π stacking capabilities, whereas the -CF₃ group prioritizes electronic modulation over aromatic interactions .
Biological Activity
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.18 g/mol. The compound features a trifluoromethyl group which significantly influences its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzo[d]isothiazole family exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d]isothiazoles can inhibit the growth of various bacterial and fungal strains.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. The following table summarizes findings from recent studies:
These results indicate that the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antitumor Activity
The antitumor potential of benzo[d]isothiazole derivatives has been explored in several studies. The following case studies highlight the efficacy of related compounds:
- Case Study 1 : A derivative showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potential for further development as an anticancer agent.
- Case Study 2 : Another study reported that a related compound inhibited cell proliferation in colon cancer cells with an IC50 value of 15 µM, suggesting that modifications to the isothiazole structure could enhance antitumor activity.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Disruption of Cellular Processes : It may interfere with cellular signaling pathways critical for survival in pathogenic organisms and cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how are yields influenced by reaction conditions?
- Methodology : Microwave-assisted synthesis (100°C, 10 min) with Mukaiyama’s salt and triethylamine in CH₂Cl₂ has been effective for analogous compounds, achieving yields of 46–64% (e.g., substituted azetidin-3-yl derivatives) . Classical cyclocondensation of sulfonamides or oxidation of isothiazoles can also be explored, though yields may vary depending on substituent reactivity .
- Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 3.79 ppm for methoxy groups in 6c) and HRMS for molecular weight validation (e.g., calculated vs. observed m/z ±0.001 accuracy) .
Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Methodology :
- Chromatography : TLC (petroleum ether:EtOAc, 4:1) to monitor reaction progress .
- Spectroscopy : ¹H NMR (200–400 MHz) for proton environments, ¹³C NMR for carbon backbone, and IR to confirm sulfonyl groups (S=O stretching ~1150–1350 cm⁻¹) .
- Mass Spectrometry : HRMS-ESI for exact mass determination (e.g., C₂₀H₂₁N₂O₄S: observed 385.1222 vs. calculated 385.1213) .
Q. How does the trifluoromethyl group influence the compound’s solubility and stability under varying pH conditions?
- Methodology : Perform kinetic stability studies via HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate) stationary phase) to assess degradation rates in acidic/basic buffers . Solubility can be quantified using shake-flask methods in water, DMSO, or ethanol, with logP calculations (e.g., ClogP ≈ 2.1 for similar benzoisothiazolones) .
Advanced Research Questions
Q. What strategies enable the design of derivatives with enhanced selectivity for biological targets like carbonic anhydrase IX/XII?
- Methodology :
- Structural Modification : Introduce secondary sulfonamides (e.g., N-(4-nitrobenzyl) groups) via NaBH₄ reduction of nitro intermediates, followed by column purification (EtOAc/n-hexane) .
- Enzymatic Assays : Use stopped-flow CO₂ hydration assays to measure inhibitory constants (Ki) against recombinant CA isoforms .
Q. How can computational modeling guide mechanistic studies of cholinesterase inhibition by this compound’s derivatives?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with acetylcholinesterase’s catalytic active site (CAS) and peripheral anionic site (PAS). Validate predictions with IC₅₀ values from Ellman’s assay .
- MD Simulations : Run 100 ns trajectories to assess binding stability of trifluoromethyl-substituted derivatives at CAS (e.g., π-π stacking with Trp86) .
Q. What role does the compound play in stereoselective synthesis, particularly as a chiral auxiliary?
- Methodology :
- Cycloadditions : Employ N-enoyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides in Diels-Alder reactions (e.g., with cyclopentadiene) to achieve enantiomeric excess (ee >90%) via face-selective directing .
- Asymmetric Alkylation : Use saccharin-derived auxiliaries in aldol reactions, monitored by chiral HPLC for stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
